Cas no 1774-47-6 (Trimethylsulfoxonium iodide)
Trimethylsulfoxonium iodide Chemical and Physical Properties
Names and Identifiers
-
- Trimethylsulfoxonium iodide
- sulfonium,trimethyl-,iodide,oxide
- Sulfoxonium,trimethyl-,iodide
- trimethyl-sulfoxoniuiodide
- trimethylsulphoxoniumioidie
- RARECHEM AQ A1 0066
- TRIMETHYLSULPHOXONIUM IODIDE
- TMSOI
- Trimethyl(oxo)-sulfanylium iodide
- Trimethylsulfoxonium
- Corey-Chaykovsky reagent
- dimethyloxosulfonium methylide
- EINECS 217-204-2
- trimethyl-oxo-sulfonium iodide
- Trimethyloxosulphonium iodide
- Trimethyloxosulfonium iodide
- Sulfoxonium, trimethyl-, iodide
- Trimethyl sulphoxonium ioidie
- Sulfoxonium, trimethyl-, iodide (1:1)
- S,S,S-Trimethylsulfoxonium iodide
- Sulfonium, trimethyl-, iodide, oxide
- AK128826
- Trimethylsulfoxonium iodide, 98%
- Sulfoxonium, iodide
- Trimethylsulfoxoniumiodide
- trimethysulfoxonium iodide
- Sulfonium, iodide
- AC7850
- C3H9IOS
- DB-044297
- F0001-0645
- T1065
- SY002188
- Sulfonium, iodide, oxide
- Trimethyl(oxo)-gamma-sulfanylium iodide
- EC 217-204-2
- Sulfonium, trimethyl, iodide, oxide
- Q15427957
- trimehylsulphoxonium iodide
- trimethyloxo sulfonium iodide
- NSC 71213
- trimethyl sulfoxonium iodide
- trimethyl-oxosulfonium iodide
- tri-methyl-oxosulphonium iodide
- DTXSID001014581
- NSC-71213
- S,S,STrimethylsulfoxonium iodide
- AKOS015833276
- SCHEMBL2584
- NS00082847
- CS-W018549
- J-650228
- Trimethyl-sulfoniumoxide iodide
- trimethyl sulphoxonium iodide
- 23726-00-3
- trimethyl-sulfoxonium iodide
- SCHEMBL2586
- Trimethyl-sulphoxonium iodide
- NSC71213
- trimethyl oxosulphonium iodide
- Sulfoxonium, trimethyl, iodide
- BCP13230
- trimethyl(oxo)-??-sulfanylium iodide
- J-200120
- S,S-Trimethylsulfoxonium iodide
- MFCD00011899
- tri-methylsulfoxonium iodide
- 1774-47-6
- WLN: OS1&1&1 &Q &I
- AS-12135
-
- MDL: MFCD00011899
- Inchi: 1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
- InChI Key: BPLKQGGAXWRFOE-UHFFFAOYSA-M
- SMILES: [I-].[S+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])=O
- BRN: 3595854
Computed Properties
- Exact Mass: 219.94200
- Monoisotopic Mass: 219.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 53
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 18.1
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.7074 (estimate)
- Melting Point: 208-212 °C (dec.) (lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Solubility: H2O: 50 mg/mL, clear
- Water Partition Coefficient: 15 g/L (20 ºC)
- PSA: 36.28000
- LogP: -2.62070
- Solubility: Not determined
- Sensitiveness: Light Sensitive
Trimethylsulfoxonium iodide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S37/39-S26
- FLUKA BRAND F CODES:8
- RTECS:WS3585000
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
Trimethylsulfoxonium iodide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Trimethylsulfoxonium iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 175100-1g |
Trimethylsulphoxonium iodide |
1774-47-6 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 175100-5g |
Trimethylsulphoxonium iodide |
1774-47-6 | 98% | 5g |
£12.00 | 2022-02-28 | |
| Fluorochem | 175100-100g |
Trimethylsulphoxonium iodide |
1774-47-6 | 98% | 100g |
£20.00 | 2022-02-28 | |
| Fluorochem | 175100-500g |
Trimethylsulphoxonium iodide |
1774-47-6 | 98% | 500g |
£68.00 | 2022-02-28 | |
| TRC | T896053-5g |
Trimethylsulfoxonium Iodide |
1774-47-6 | 5g |
$ 52.00 | 2023-09-05 | ||
| TRC | T896053-10g |
Trimethylsulfoxonium Iodide |
1774-47-6 | 10g |
$ 64.00 | 2023-09-05 | ||
| TRC | T896053-50g |
Trimethylsulfoxonium Iodide |
1774-47-6 | 50g |
$ 81.00 | 2023-09-05 | ||
| TRC | T797500-10g |
Trimethylsulfoxonium Iodide |
1774-47-6 | 10g |
$ 52.00 | 2023-09-05 | ||
| TRC | T797500-25 g |
Trimethylsulfoxonium Iodide |
1774-47-6 | 25g |
55.00 | 2021-07-16 | ||
| TRC | T797500-50 g |
Trimethylsulfoxonium Iodide |
1774-47-6 | 50g |
95.00 | 2021-07-16 |
Trimethylsulfoxonium iodide Suppliers
Trimethylsulfoxonium iodide Related Literature
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Jun Dong,Jiaxi Xu Org. Biomol. Chem. 2017 15 836
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Zhongxue Fang,Yujie Zhang,Yongsheng Guo,Qihao Jin,Hongyue Zhu,Hongsen Xiu,Zhenhua Liu,Yu Wang New J. Chem. 2022 46 18124
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Yingying Cai,Chi Liu,Guangying Liu,Chengxi Li,Huanfeng Jiang,Chuanle Zhu Org. Biomol. Chem. 2022 20 1500
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Dingyuan Zhang,Qian Zhang,Ning Zhang,Rui Zhang,Yongjiu Liang,Dewen Dong Chem. Commun. 2013 49 7358
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5. Convenient synthesis of 2-alkynyl-cyclopropanes and -oxiranesMitsuhiro Yoshimatsu,Satoshi Gotoh,Etsuko Gotoh,Genzoh Tanabe,Osamu Muraoka J. Chem. Soc. Perkin Trans. 1 1997 3035
Additional information on Trimethylsulfoxonium iodide
Introduction to Trimethylsulfoxonium iodide (CAS No. 1774-47-6) and Its Emerging Applications in Chemical Biology and Medicine
Trimethylsulfoxonium iodide, with the chemical formula (CH₃)₃SOI, is a well-studied organosulfur compound that has garnered significant attention in the fields of chemical biology, pharmaceutical research, and materials science. This compound, identified by its CAS number 1774-47-6, is characterized by a sulfoxonium core functional group, which makes it a versatile intermediate in organic synthesis and a promising candidate for various biochemical applications. The unique structural and electronic properties of Trimethylsulfoxonium iodide have enabled its use in a wide range of innovative research areas, including drug development, catalysis, and nanotechnology.
The Trimethylsulfoxonium iodide molecule consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to three methyl groups, with an iodine atom attached to the sulfur. This configuration imparts both electrophilic and nucleophilic characteristics to the sulfur center, making it highly reactive in various chemical transformations. The compound’s solubility in both polar and nonpolar solvents further enhances its utility in diverse experimental settings.
In recent years, Trimethylsulfoxonium iodide has been extensively explored for its role in pharmaceutical applications. One of the most notable areas of research involves its use as a precursor in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds known for their broad-spectrum antimicrobial and anti-inflammatory properties. The sulfoxonium group in Trimethylsulfoxonium iodide can be readily converted into more complex sulfonamide derivatives through nucleophilic substitution reactions, providing a streamlined synthetic route for developing novel therapeutic agents.
Moreover, the compound has found utility in the field of medicinal chemistry as a ligand for metal-organic frameworks (MOFs). MOFs are porous materials that can be engineered to exhibit specific binding properties, making them valuable for drug delivery systems and catalytic applications. The incorporation of Trimethylsulfoxonium iodide into MOF structures enhances their stability and functionality, enabling more efficient encapsulation and release of bioactive molecules.
Recent advancements in the application of Trimethylsulfoxonium iodide have also focused on its role in bioimaging and diagnostics. Researchers have leveraged the compound’s ability to form coordination complexes with metal ions to develop luminescent probes for cellular imaging. These probes can selectively label specific biomolecules or pathogens, providing real-time visualization at the molecular level. This technology has significant implications for early disease detection and personalized medicine.
The compound’s reactivity also makes it a valuable tool in synthetic organic chemistry. For instance, it can serve as a sulfenylating agent in the introduction of sulfonyl groups into organic molecules. This reaction is particularly useful in the synthesis of bioactive compounds such as protease inhibitors and kinase inhibitors, which are critical targets in oncology research.
In addition to its pharmaceutical applications, Trimethylsulfoxonium iodide has been investigated for its potential in green chemistry initiatives. Its use as a catalyst or intermediate allows for more efficient synthetic pathways with reduced waste generation. This aligns with the growing emphasis on sustainable practices in chemical manufacturing and drug development.
The industrial significance of Trimethylsulfoxonium iodide is further underscored by its role in polymer chemistry. The compound can be incorporated into polymer matrices to enhance their electrical conductivity or mechanical strength. These modified polymers find applications in flexible electronics, sensors, and advanced materials engineering.
As research continues to uncover new functionalities of Trimethylsulfoxonium iodide, its importance as a versatile chemical building block is only expected to grow. The compound’s unique properties make it indispensable in both academic research laboratories and industrial settings, driving innovation across multiple scientific disciplines.
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